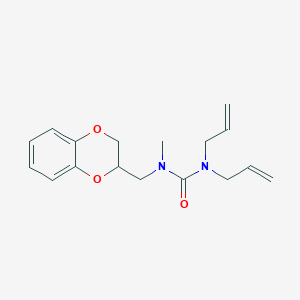
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea, also known as BAMU, is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. BAMU is a small molecule that belongs to the class of urea derivatives and has been found to possess a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is not fully understood. However, it has been proposed that 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea may exert its antitumor activity through the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell proliferation and survival and is frequently dysregulated in cancer cells. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical And Physiological Effects
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to modulate the activity of various enzymes, such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer progression and inflammation.
Advantages And Limitations For Lab Experiments
One of the advantages of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea. One direction is the development of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential use of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea in combination with other anticancer agents or anti-inflammatory agents. Additionally, the development of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea-based nanoparticles for targeted drug delivery may be a promising approach for cancer therapy. Finally, further studies are needed to fully elucidate the mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea and its potential therapeutic applications.
Conclusion:
In conclusion, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to possess antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for cancer therapy and other diseases. The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is relatively simple, and its versatility makes it a valuable compound for research. However, further studies are needed to fully understand the mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea and its potential applications in medicine.
Synthesis Methods
The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea involves the reaction of 1,4-benzodioxane-2-carboxaldehyde with N,N-diallyl-3-methylbut-2-enamide in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction, and the yield of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is around 80%. The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been extensively studied for its potential therapeutic properties. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has also been found to possess antioxidant properties, which may protect against oxidative stress-related diseases.
properties
CAS RN |
13988-24-4 |
|---|---|
Product Name |
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea |
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-3,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C17H22N2O3/c1-4-10-19(11-5-2)17(20)18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h4-9,14H,1-2,10-13H2,3H3 |
InChI Key |
SVQHPQRSZJSPEB-UHFFFAOYSA-N |
SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



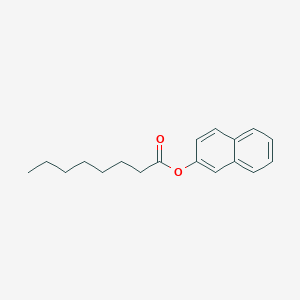




![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
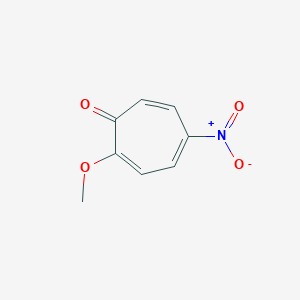
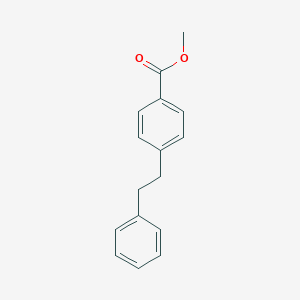
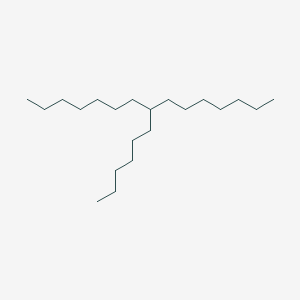
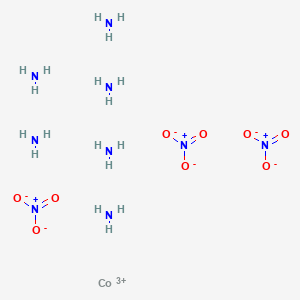
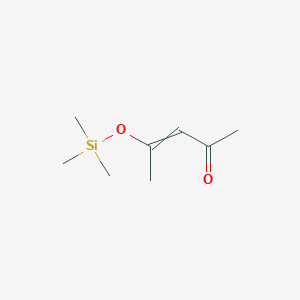
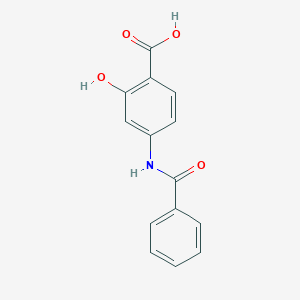
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
